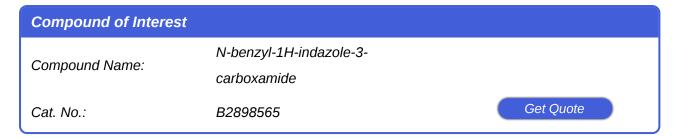


Application Notes and Protocols for N-benzyl-1H-indazole-3-carboxamide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl-1H-indazole-3-carboxamide is a synthetic compound belonging to the indazole-3-carboxamide class of molecules. This structural scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active compounds. Derivatives of 1H-indazole-3-carboxamide have been reported to exhibit a range of activities, including the inhibition of enzymes such as Poly(ADP-ribose) polymerase (PARP) and p21-activated kinase 1 (PAK1), as well as activity at cannabinoid receptors.[1]

Published research has demonstrated that **N-benzyl-1H-indazole-3-carboxamide** possesses antifungal properties.[2] This suggests potential applications in the development of novel antifungal agents. Given the prevalence of the indazole-3-carboxamide core in kinase inhibitors, it is also prudent to evaluate this compound for activity against various protein kinases, which are critical targets in oncology and inflammatory diseases.

These application notes provide protocols for two key assays to characterize the biological activity of **N-benzyl-1H-indazole-3-carboxamide**: an in vitro kinase inhibition assay against a hypothetical serine/threonine kinase ("Target Kinase") and a cell-based antifungal susceptibility assay.



Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for **N-benzyl-1H-indazole-3-carboxamide** in the described assays.

Table 1: In Vitro Kinase Inhibition Profile

Compound	Target Kinase IC50 (nM)	Staurosporine IC50 (nM)
N-benzyl-1H-indazole-3- carboxamide	850	N/A
Staurosporine (Control)	N/A	15

IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity. Staurosporine is a well-known broad-spectrum kinase inhibitor used as a positive control.

Table 2: Antifungal Activity Profile

Compound	Candida albicans MIC (µg/mL)	Aspergillus niger MIC (μg/mL)	Amphotericin B MIC (µg/mL)
N-benzyl-1H-indazole- 3-carboxamide	16	32	N/A
Amphotericin B (Control)	N/A	N/A	1

Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Amphotericin B is a standard antifungal medication used as a positive control.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

Methodological & Application





This protocol describes a method to determine the in vitro inhibitory activity of **N-benzyl-1H-indazole-3-carboxamide** against a hypothetical serine/threonine kinase ("Target Kinase"). The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.[2][3][4]

Materials:

- N-benzyl-1H-indazole-3-carboxamide
- Recombinant "Target Kinase"
- Kinase substrate (e.g., a generic peptide substrate)
- Staurosporine (positive control)
- ADP-Glo™ Kinase Assay Kit (Promega)
- Kinase Reaction Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- ATP
- DMSO
- White, opaque 96-well or 384-well plates
- Multichannel pipettes
- Luminometer

Procedure:

- Compound Preparation:
 - Prepare a 10 mM stock solution of **N-benzyl-1H-indazole-3-carboxamide** in DMSO.
 - Create a serial dilution of the compound in DMSO. For a 10-point dose-response curve, a
 3-fold serial dilution starting from 1 mM is recommended.
 - Prepare a stock solution of staurosporine in DMSO for the positive control.



• Kinase Reaction:

- Prepare the kinase reaction mixture by adding the "Target Kinase" and its substrate to the Kinase Reaction Buffer. The optimal concentrations of the kinase and substrate should be determined empirically beforehand.
- In a white assay plate, add 1 μL of the serially diluted N-benzyl-1H-indazole-3carboxamide or control (DMSO for negative control, staurosporine for positive control) to the appropriate wells.
- Add 2 μL of the kinase/substrate mixture to each well.
- \circ Initiate the kinase reaction by adding 2 μ L of ATP solution (the concentration should be at the Km for the specific kinase).
- Incubate the plate at room temperature for 60 minutes.

ADP Detection:

- Add 5 μL of ADP-Glo[™] Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
- Incubate at room temperature for 40 minutes.
- Add 10 μL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
- Incubate at room temperature for 30-60 minutes.

Data Analysis:

- Measure the luminescence of each well using a luminometer.
- Plot the luminescence signal against the logarithm of the compound concentration.
- Calculate the IC50 value by fitting the data to a four-parameter logistic curve.



Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts and filamentous fungi.[5][6][7]

Materials:

- N-benzyl-1H-indazole-3-carboxamide
- Candida albicans and Aspergillus niger strains
- Amphotericin B (positive control)
- RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
- Sterile 96-well flat-bottom microtiter plates
- Spectrophotometer
- Incubator (35°C)

Procedure:

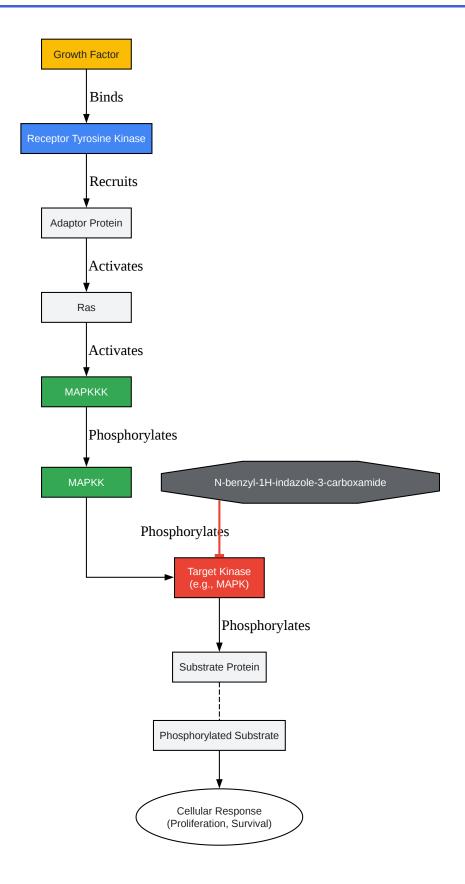
- Inoculum Preparation:
 - Culture the fungal strains on appropriate agar plates.
 - Prepare a suspension of the fungal cells or conidia in sterile saline.
 - \circ Adjust the suspension to a concentration of 1 x 10 6 to 5 x 10 6 cells/mL using a spectrophotometer.
 - o Dilute the adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5×10^3 to 2.5×10^3 cells/mL in the assay wells.
- Compound Dilution:



- Prepare a stock solution of N-benzyl-1H-indazole-3-carboxamide in DMSO.
- \circ Perform a serial twofold dilution of the compound in RPMI-1640 medium in the microtiter plate, typically ranging from 0.125 to 64 μ g/mL. Each well should contain 100 μ L of the diluted compound.
- Inoculation and Incubation:
 - Add 100 μL of the prepared fungal inoculum to each well containing the diluted compound.
 - Include a growth control well (inoculum without compound) and a sterility control well (medium only).
 - Incubate the plates at 35°C for 24-48 hours.
- MIC Determination:
 - Visually inspect the plates for fungal growth.
 - The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (e.g., 50% or 90%) compared to the growth control.
 - Alternatively, the optical density at 530 nm can be measured using a microplate reader to determine the percentage of growth inhibition.

Visualizations

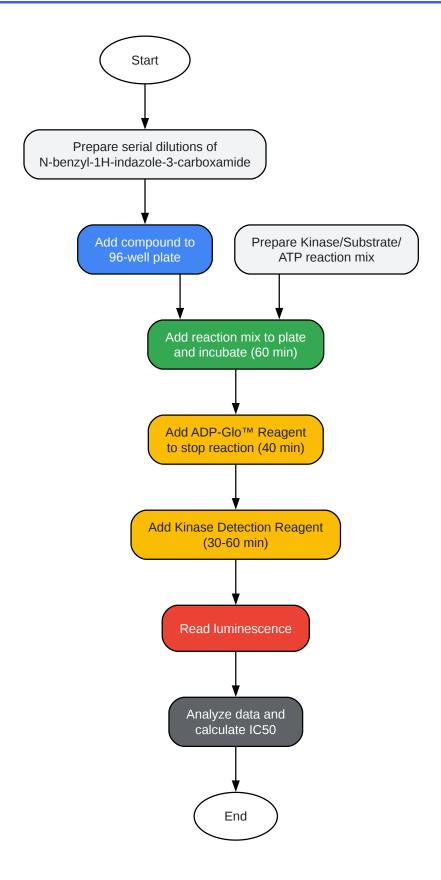




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Caption: A generic kinase signaling cascade illustrating a potential mechanism of action.





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Caption: Experimental workflow for the in vitro kinase inhibition assay.



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